molecular formula C15H14N2O5 B10756662 2-((3',5'-Dimethoxy-4'-hydroxyphenyl)azo)benzoic acid

2-((3',5'-Dimethoxy-4'-hydroxyphenyl)azo)benzoic acid

Cat. No.: B10756662
M. Wt: 302.28 g/mol
InChI Key: OUUSCQGLQHBVJX-UHFFFAOYSA-N
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Description

2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. The compound’s chemical formula is C15H14N2O5, and it has a molecular weight of 302.28 g/mol . Azobenzenes are known for their vibrant colors and are often used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID typically involves the diazotization of 3,5-dimethoxy-4-hydroxyaniline followed by coupling with benzoic acid. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction. The steps are as follows:

    Diazotization: 3,5-dimethoxy-4-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with benzoic acid in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a dye and pigment due to its vibrant color. It is also used in studying azo coupling reactions.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the manufacturing of colored polymers and textiles.

Mechanism of Action

The mechanism of action of 2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

    2-((3’,5’-DIMETHYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID: Similar structure but with methyl groups instead of methoxy groups.

    2-(4-HYDROXYPHENYLAZO)BENZOIC ACID: Lacks the methoxy groups on the aromatic ring.

Uniqueness

2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID is unique due to the presence of methoxy groups, which influence its electronic properties and reactivity. The methoxy groups increase the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions .

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-[(4-hydroxy-3,5-dimethoxyphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C15H14N2O5/c1-21-12-7-9(8-13(22-2)14(12)18)16-17-11-6-4-3-5-10(11)15(19)20/h3-8,18H,1-2H3,(H,19,20)

InChI Key

OUUSCQGLQHBVJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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